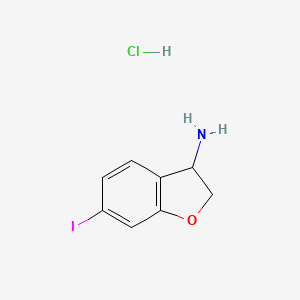
N2,N2-Dimethylguanosine (incomplete stereochemisrty)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2,N2-Dimethylguanosine is a modified nucleoside that belongs to the class of purine nucleosides. It is characterized by the presence of two methyl groups attached to the nitrogen atoms at the second position of the guanine base. This compound is commonly found in transfer RNA (tRNA) and small nuclear RNA (snRNA) of eukaryotes and archaebacteria, where it plays a crucial role in the post-transcriptional modification of RNA molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of N2,N2-Dimethylguanosine typically involves the methylation of guanosine. A convenient method for its synthesis includes the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of N2,N2-Dimethylguanosine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
N2,N2-Dimethylguanosine undergoes various chemical reactions, including:
Methylation: Further methylation can lead to the formation of N2,N2,2’-O-trimethylguanosine.
Oxidation: Oxidative conditions can modify the guanine base, potentially leading to the formation of oxo-derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methylated nitrogen atoms.
Common Reagents and Conditions
Methylating Agents: Methyl iodide, dimethyl sulfate.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Solvents: DMF, DMSO, water.
Major Products
N2,N2,2’-O-Trimethylguanosine: Formed by further methylation.
Oxo-derivatives: Formed under oxidative conditions.
Wissenschaftliche Forschungsanwendungen
N2,N2-Dimethylguanosine has several scientific research applications:
Chemistry: Used as a model compound to study nucleoside modifications and their effects on RNA stability and function.
Biology: Plays a role in the regulation of gene expression by modifying tRNA and snRNA, influencing their stability and function.
Medicine: Investigated as a potential biomarker for certain diseases, including cancer, due to its altered levels in pathological conditions.
Industry: Utilized in the development of nucleoside analogs for therapeutic applications
Wirkmechanismus
N2,N2-Dimethylguanosine exerts its effects primarily through its incorporation into RNA molecules. The methylation at the nitrogen atoms enhances the stability of tRNA and snRNA, protecting them from degradation. This modification also influences the folding and decoding properties of tRNA, thereby affecting protein synthesis. The enzyme TRMT1 is responsible for catalyzing the formation of N2,N2-Dimethylguanosine in tRNA, and its activity is crucial for maintaining proper cellular function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N2-Methylguanosine: A precursor to N2,N2-Dimethylguanosine, with a single methyl group attached to the nitrogen atom at the second position.
N2,N2,2’-O-Trimethylguanosine: A further methylated derivative of N2,N2-Dimethylguanosine.
Pseudouridine: Another modified nucleoside found in RNA, known for its role in stabilizing RNA structures
Uniqueness
N2,N2-Dimethylguanosine is unique due to its specific methylation pattern, which significantly enhances the stability and function of RNA molecules. This modification is critical for the proper functioning of tRNA and snRNA, distinguishing it from other nucleoside modifications .
Eigenschaften
IUPAC Name |
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O5/c1-16(2)12-14-9-6(10(21)15-12)13-4-17(9)11-8(20)7(19)5(3-18)22-11/h4-5,7-8,11,18-20H,3H2,1-2H3,(H,14,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPURTUNRHNVGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862843 |
Source


|
| Record name | 2-(Dimethylamino)-9-pentofuranosyl-3,9-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(chloromethyl)-4-(2-phenylethoxymethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13904630.png)
![tert-Butyl cis-6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13904634.png)

![tert-butyl N-[(1R,5R)-5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate](/img/structure/B13904646.png)
![2-[3-(4-Azidophenyl)propanoyl]-3,5-dihydroxyphenyl beta-d-glucopyranoside](/img/structure/B13904647.png)



![N-[(2-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-(trifluoromethyl)aniline](/img/structure/B13904672.png)



![methyl 2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetate](/img/structure/B13904705.png)
